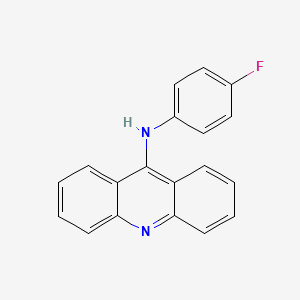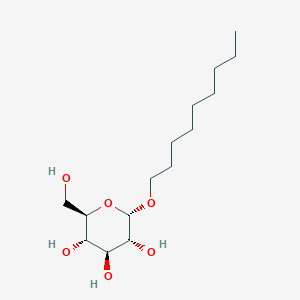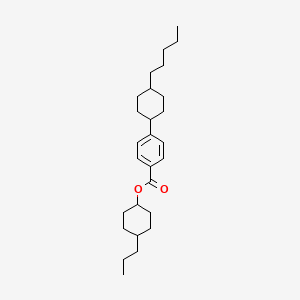![molecular formula C17H14BrNO B13761967 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 776295-04-6](/img/structure/B13761967.png)
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is an organic compound with the molecular formula C17H14BrNO and a molecular weight of 328.2 g/mol This compound is characterized by the presence of an amino group, a bromophenyl group, and a naphthalen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Coupling Reaction: Formation of the final product through a coupling reaction between the bromophenyl and naphthalen-1-ol moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and using catalysts to improve yield and selectivity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is primarily in the research phase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl and naphthalen-1-ol moieties can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-1-OL
- 2-[Amino-(3-fluoro-phenyl)-methyl]-naphthalen-1-OL
- 2-[Amino-(3-iodo-phenyl)-methyl]-naphthalen-1-OL
Uniqueness
2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .
Properties
CAS No. |
776295-04-6 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[amino-(3-bromophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)16(19)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI Key |
MHCIMYWNWFLLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
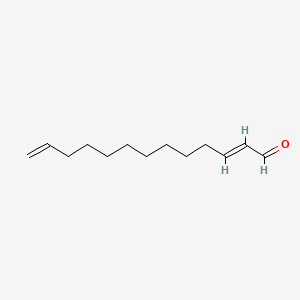
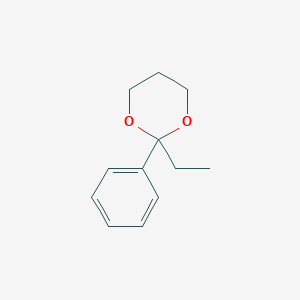
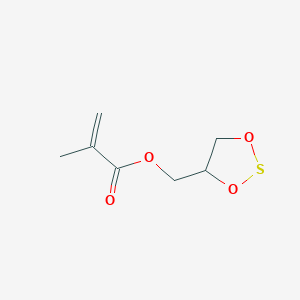
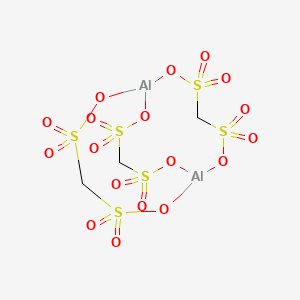
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

